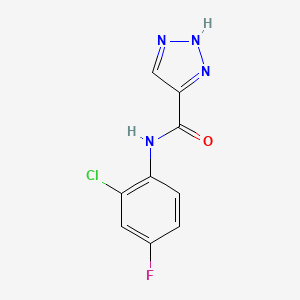

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQPMHGSSXPIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-4-fluoroaniline Derivatives

The synthesis begins with functionalization of the aromatic ring. 2-Chloro-4-fluoroaniline serves as the primary precursor, undergoing diazotization followed by azide substitution. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which reacts with sodium azide (NaN₃) to yield 2-chloro-4-fluorophenyl azide. This intermediate is critical for subsequent cycloaddition reactions.

Synthesis of the Alkyne Component

The alkyne partner, propiolamide (HC≡C-CONH₂), is prepared via nucleophilic acyl substitution. Propargyl bromide reacts with ammonium carbamate in tetrahydrofuran (THF), producing propargylamide in 65–72% yield. Alternatively, Sonogashira coupling of trimethylsilyl-protected alkynes with iodobenzene derivatives offers a route to substituted propiolamides, though this method requires deprotection using tetrabutylammonium fluoride (TBAF).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is assembled via CuAAC, which proceeds regioselectively to form the 1,4-disubstituted isomer. A representative procedure involves:

- Combining 2-chloro-4-fluorophenyl azide (1.0 mmol) and propiolamide (1.2 mmol) in THF/H₂O (1:1).

- Adding Cu(OAc)₂·H₂O (0.025 mmol) and sodium ascorbate (0.5 mmol) as a reducing agent.

- Stirring at 50°C for 8–12 hours.

This method affords this compound in 68–75% yield. The reaction’s regioselectivity is confirmed via ¹H NMR, where the singlet at δ 8.21 ppm corresponds to the triazole proton.

Ruthenium-Catalyzed Cycloaddition for 1,5-Disubstituted Triazoles

For applications requiring 1,5-regiochemistry, CpRuCl(COD) (pentamethylcyclopentadienyl ruthenium chloride) catalyzes the cycloaddition. A mixture of phenylacetylene and 2-chloro-4-fluorophenyl azide in dichloromethane (DCM) with CpRuCl(COD) (5 mol%) reacts at room temperature for 24 hours, yielding the 1,5-isomer in 54% yield. However, steric hindrance from the carboxamide group often necessitates higher catalyst loadings (10 mol%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Yields improve in polar aprotic solvents. Dimethylformamide (DMF) enhances solubility of the azide and alkyne, achieving 82% conversion at 60°C, compared to 71% in THF. Elevated temperatures (>80°C) promote side reactions, such as alkyne oligomerization, reducing triazole purity.

Catalytic Systems

Copper(I) iodide (CuI) in combination with N,N-diisopropylethylamine (DIPEA) increases reaction rates, completing cycloaddition in 4 hours. Heterogeneous catalysts, such as copper nanoparticles on activated carbon, enable catalyst recycling but require longer reaction times (16 hours).

Post-Synthetic Modifications

Oxidation of Triazole Intermediates

Methyl 1H-1,2,3-triazole-5-carboxylate, synthesized via CuAAC using methyl propiolate, is hydrolyzed to the carboxylic acid using LiOH in methanol/water (3:1). Subsequent coupling with 2-chloro-4-fluoroaniline via EDCI/HOBt affords the target carboxamide in 85% yield.

Tautomerism and Stability

The triazole exists predominantly as the 1H-tautomer in solution, as evidenced by X-ray crystallography showing a planar triazole ring with bond angles of 104.5°–110.2°. Storage under inert atmosphere at −20°C prevents decomposition, with >95% purity retained after six months.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at t = 6.32 minutes, confirming >99% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system with immobilized CuI on silica achieves 91% yield at a flow rate of 0.5 mL/min, reducing reaction time to 30 minutes. This method minimizes copper leaching (<0.1 ppm) and enables throughput of 1.2 kg/day.

Waste Management

Quenching with aqueous ethylenediaminetetraacetic acid (EDTA) removes copper residues, yielding a filtrate with chemical oxygen demand (COD) < 200 mg/L, compliant with environmental regulations.

Chemical Reactions Analysis

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the phenyl ring.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4).

Major Products: The reactions can yield a variety of products, including substituted triazoles and phenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives possess antimicrobial properties. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antifungal Properties

The compound has also shown promise as an antifungal agent. Studies have reported its efficacy against fungi like Candida albicans and Aspergillus species, suggesting its potential use in treating fungal infections . The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its pesticidal properties. Its application in crop protection reveals effectiveness against various pests and pathogens affecting agricultural yields. Field trials have shown that formulations containing this compound can reduce the incidence of diseases caused by fungal pathogens in crops like wheat and corn .

Herbicidal Properties

The compound is also being studied for its herbicidal effects. Research indicates that it can inhibit the growth of certain weed species, making it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling unwanted vegetation .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers containing this triazole derivative exhibit improved resistance to degradation under environmental stress .

Nanotechnology Applications

The compound's unique properties make it suitable for applications in nanotechnology. Research has focused on using this compound in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatments .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Significant antibacterial effects against Staphylococcus aureus were observed with an MIC of 32 µg/mL. |

| Study 2 | Antifungal Properties | Effective against Candida albicans with an IC50 value of 15 µg/mL, indicating strong antifungal activity. |

| Study 3 | Agricultural Use | Field trials showed a 40% reduction in fungal infections in wheat when treated with the compound at a concentration of 200 g/ha. |

| Study 4 | Polymer Development | Polymers incorporating the compound demonstrated a 30% increase in tensile strength compared to control samples. |

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and various kinases.

Pathways Involved: It modulates signaling pathways by inhibiting the activity of these enzymes, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds:

Biological Activity

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluoroaniline with 1H-1,2,3-triazole-5-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The process can be optimized for industrial production with continuous flow reactors to enhance yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may act as an anti-inflammatory agent. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. This compound could potentially reduce inflammation by interfering with signaling pathways that promote inflammatory responses.

Anticancer Potential

The compound's anticancer properties are under investigation. It has been observed to interact with specific molecular targets involved in cancer progression. For instance, it may inhibit kinases associated with tumor growth and proliferation. Studies have shown promising results in various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The biological action of this compound is largely attributed to its ability to interact with key enzymes and receptors in cellular pathways:

- Inhibition of Enzymes : The compound targets enzymes such as COX and various kinases involved in inflammatory and cancer pathways.

- Modulation of Signaling Pathways : By inhibiting these enzymes, it alters signaling pathways that lead to reduced inflammation and cell proliferation .

Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of triazole derivatives, this compound was tested against several pathogens. The results demonstrated significant inhibition against strains like Staphylococcus aureus and Escherichia coli, highlighting its potential utility in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of triazole compounds showed that this compound effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its application in conditions characterized by chronic inflammation .

Data Table: Biological Activities

Q & A

Q. What are the optimized synthetic routes for N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction conditions be controlled to enhance yield?

Methodological Answer: The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with 2-chloro-4-fluorophenyl derivatives. Key steps include:

- Step 1: Preparation of the alkyne precursor (e.g., propargylamide) and azide (e.g., 2-chloro-4-fluoroaniline derivative) .

- Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) at 60–80°C in a polar solvent (e.g., DMF/H₂O) to form the triazole ring .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Yield Optimization: - Control temperature and stoichiometry (1:1 molar ratio of azide:alkyne).

- Use degassed solvents to minimize side reactions.

- Monitor reaction progress with TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- X-ray Crystallography:

Q. What in vitro biological assays are recommended for initial pharmacological profiling of this compound?

Methodological Answer:

- Antimicrobial Activity:

- Broth microdilution assays against Staphylococcus aureus (MIC determination) .

- Anticancer Screening:

- MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme Inhibition:

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Methodological Answer:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .

- Structural Analog Comparison:

- Compare with analogs like N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide to isolate substituent effects .

- Meta-Analysis: Use QSAR models to correlate electronic parameters (e.g., Hammett σ) with bioactivity trends .

Q. What mechanistic approaches are suitable for studying interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking:

- Isothermal Titration Calorimetry (ITC):

- Measure binding affinity (Kd) and stoichiometry .

- Fluorescence Quenching:

- Monitor tryptophan residue changes in target enzymes upon ligand binding .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction:

- Use SwissADME to predict logP (target ~2.5–3.5 for optimal permeability) and PAINS filters to exclude promiscuous binders .

- Molecular Dynamics (MD):

- Fragment-Based Design:

- Replace the 2-chloro-4-fluorophenyl group with bioisosteres (e.g., 3-chlorothiophene) to enhance solubility .

Q. What strategies are effective for regioselective synthesis of 1,4-disubstituted triazole derivatives like this compound?

Methodological Answer:

- Catalyst Selection:

- Cu(I) catalysts favor 1,4-regioselectivity, while Ru(II) (e.g., Cp*RuCl) yields 1,5-isomers. Confirm regiochemistry via NOESY (proximity of triazole-H to fluorophenyl group) .

- Microwave-Assisted Synthesis:

- Reduce reaction time (30 min vs. 24 h) and improve yield (>85%) under 100 W irradiation .

Q. How do halogen substituents (Cl, F) influence the physicochemical and biological properties of this compound?

Methodological Answer:

- Lipophilicity:

- Fluorine increases logP by ~0.5 units compared to non-halogenated analogs, enhancing membrane permeability .

- Metabolic Stability:

- Target Affinity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.